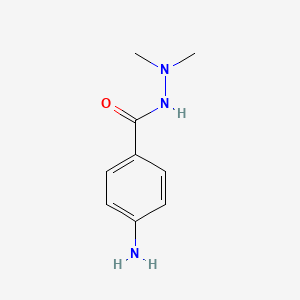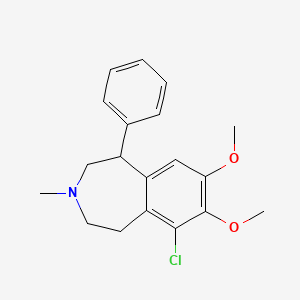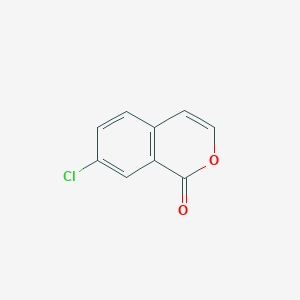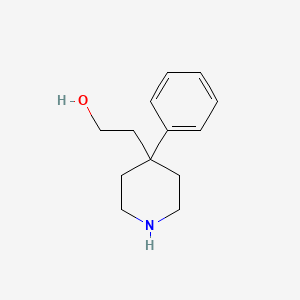![molecular formula C13H13N3OS B8678229 N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an acetamidophenylthio group attached to the 5th position of the pyridine ring and an amino group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamidophenylthio Intermediate: This step involves the reaction of p-acetamidophenol with a suitable thiolating agent to form p-acetamidophenylthio.
Coupling with 2-Amino Pyridine: The p-acetamidophenylthio intermediate is then coupled with 2-amino pyridine under specific reaction conditions, often involving a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group or the pyridine ring.
Substitution: The amino group and the acetamidophenylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Aminopyridine-2-carboxamide: Another aminopyridine derivative with different functional groups.
2-Amino-4-methylpyridine: A similar compound with a methyl group instead of the acetamidophenylthio group.
Uniqueness
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide is unique due to the presence of the acetamidophenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other aminopyridine derivatives.
特性
分子式 |
C13H13N3OS |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C13H13N3OS/c1-9(17)16-10-2-4-11(5-3-10)18-12-6-7-13(14)15-8-12/h2-8H,1H3,(H2,14,15)(H,16,17) |
InChIキー |
MDKWSWATJYQABQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CN=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
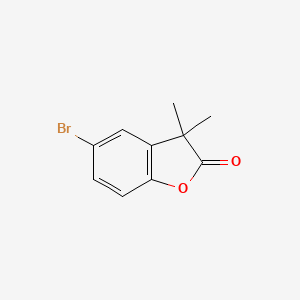
![1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B8678157.png)
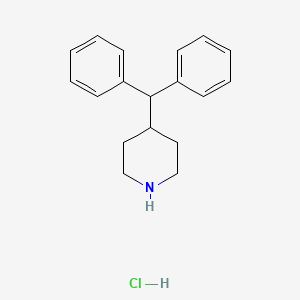
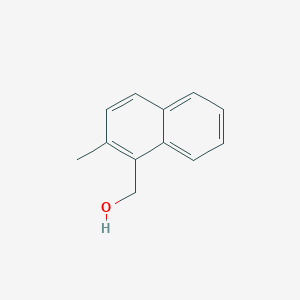
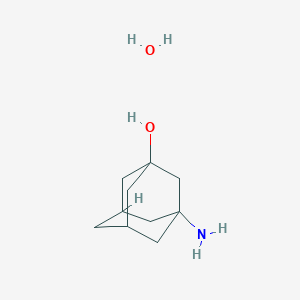
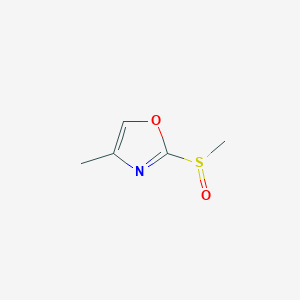
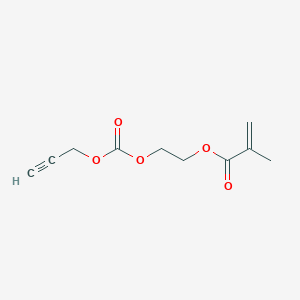
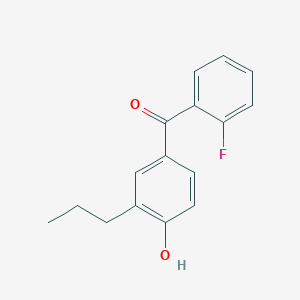
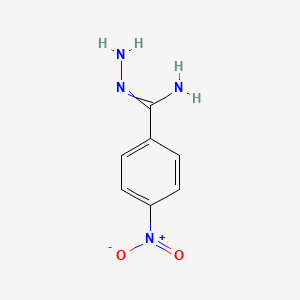
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)
